molecular formula C12H14N2O3S B5677138 5-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid

5-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B5677138
M. Wt: 266.32 g/mol
InChI Key: ULZGAVWAWYNURC-UHFFFAOYSA-N
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Description

5-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid typically involves the condensation of 3-cyano-4,5-dimethylthiophene-2-amine with a suitable α-keto acid. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the amine on the carbonyl group of the α-keto acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, enhancing the reactivity of the thiophene ring. This can lead to the inhibition of certain enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Another thiophene derivative with similar chemical properties.

    3-cyano-4,5-dimethylthiophene-2-amine: A precursor in the synthesis of 5-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid.

    2,3,5-trisubstituted thiophenes: Compounds with similar substitution patterns on the thiophene ring.

Uniqueness

This compound is unique due to the presence of both a cyano group and a keto acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-7-8(2)18-12(9(7)6-13)14-10(15)4-3-5-11(16)17/h3-5H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZGAVWAWYNURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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